2,5-Bis(triethoxysilyl)thiophene
Overview
Description
2,5-Bis(triethoxysilyl)thiophene is a chemical compound that is part of a broader family of thiophene derivatives. These compounds are of significant interest due to their potential applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs), due to their photoluminescent properties. The synthesis and study of these materials are crucial for the development of new materials with tailored properties for specific applications.
Synthesis Analysis
The synthesis of thiophene derivatives, such as 2,5-bis[(3,4-ethylenedioxy)thien-2-yl]-3-substituted thiophenes, involves the formation of compounds with blue emission characteristics. These compounds are synthesized to have a quantum yield of 3-5%, which is a measure of their efficiency in emitting light upon excitation . The synthesis process often employs cyclic voltammetry to investigate the electrochemical behavior of the monomers, which is a critical step in understanding their properties and potential applications in optoelectronic devices .
Molecular Structure Analysis
The molecular structure of thiophene derivatives is a key factor in their performance and properties. For instance, the crystal structure of 2,5-Bis(trimethylsilyl)thiophene-S,S-dioxide has been determined using powder X-ray diffraction data, which is crucial for understanding the material's high efficiency of blue fluorescence emission in the solid state . Structural differences within the family of thiophene-S,S-dioxide derivatives can be rationalized in terms of competing intermolecular interactions, which promote different structure types and influence their photoluminescent properties .
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions that can affect their stability and performance. For example, the photolysis of poly[2,5-bis(dimethylsilyl)thiophene] results in the degradation of the polymer, and the structure of the photoproducts and the mechanisms for their formation have been discussed . Understanding these reactions is essential for the development of stable materials for long-term applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are closely related to their molecular structure and the nature of their substituents. The photodegradation of poly[2,5-bis(dimethylsilyl)thiophene] highlights the importance of stability in potential applications . Additionally, the spectroscopic and computational study of conjugated aryl-substituted 2,5-bis(2-thien-2-ylethenyl)thiophene-based oligomers provides insights into how charge moves through these molecules, which is crucial for their use in electronic devices . The planarity of the oligothienyl group and the linearity of the trimethylsilyl-alkyne groups in 2,5-Bis(trimethylsilylethynyl)thieno[3,2-b]thiophene are also important for the π-conjugation that extends through the material, affecting its electronic properties .
Scientific Research Applications
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Medicinal Chemistry
- Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Methods of application or experimental procedures: The synthesis of thiophene derivatives involves heterocyclization of various substrates .
- Outcomes: Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
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Industrial Chemistry and Material Science
- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- Methods of application or experimental procedures: The synthesis of thiophene derivatives involves heterocyclization of various substrates .
- Outcomes: The use of thiophene derivatives as corrosion inhibitors has been found to be effective .
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Organic Semiconductors
- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
- Methods of application or experimental procedures: The synthesis of thiophene derivatives involves heterocyclization of various substrates .
- Outcomes: The use of thiophene-mediated molecules in the advancement of organic semiconductors has been found to be effective .
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Optical Brighteners
- 2,5-Bis (5-tert-butyl-2-benzoxazolyl)thiophene is used as an optical brightener which converts UV light into visible light .
- Methods of application or experimental procedures: This compound is used in thermoplastic resins of polyvinyl chloride, acrylic resin, polyester fiber, paint, coating and printing ink .
- Outcomes: The use of this compound as an optical brightener has been found to be effective .
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Periodic Mesoporous Organosilicas (PMOs)
- 2,5-Bis(triethoxysilyl)thiophene is used in the synthesis of PMOs .
- Methods of application or experimental procedures: The synthesis of PMOs has been accomplished typically by resorting to the co-condensation of the mixed precursors of tetraalkoxysilane and bridged organosiloxane .
- Outcomes: PMOs with tunable composition, morphology and even-distributed hydrophobic organic groups in the framework endow such periodic mesoporous hybrids with great potentials in the fields of catalysis, environmental remediation, biology, pharmacy, analytical chemistry and microelectronics .
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Semiconducting Polymers
- Poly (2,5-bis (3-alkylthiophen-2-yl)-thieno- [3,2-b]thiophene) (PBTTT), a thiophene derivative, is frequently considered a model system for highly ordered semicrystalline semiconducting polymers .
- Methods of application or experimental procedures: The achievement of the terrace- or ribbon phases depends, in fact, on the distinct structural configuration of liquid PBTTT chains at each temperature (before crystallization) .
- Outcomes: The crystallization of semiconducting polymers occurs quite differently to that of most commodity polymers, highlighting the necessity to conduct more fundamental investigations on the structure development of this important class of polymers .
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Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)
- Thiophene-mediated molecules have a prominent role in the advancement of OFETs and in the fabrication of OLEDs .
- Methods of application or experimental procedures: The synthesis of thiophene derivatives involves heterocyclization of various substrates .
- Outcomes: The use of thiophene-mediated molecules in the advancement of OFETs and the fabrication of OLEDs has been found to be effective .
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Thermoelectric Applications
- Poly (2,5-bis (3-alkylthiophen-2-yl)thieno [3,2-b]thiophene) (PBTTT) has received increasing attention for thermoelectric application .
- Methods of application or experimental procedures: The synthesis of PBTTT involves Stille coupling reactions .
- Outcomes: Relative to inorganic counterparts, organic polymers and their composites have various advantages of low heat conductivity, element richness and high adjustability in both molecular structure and processing method .
Safety And Hazards
Future Directions
properties
IUPAC Name |
triethoxy-(5-triethoxysilylthiophen-2-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O6SSi2/c1-7-17-24(18-8-2,19-9-3)15-13-14-16(23-15)25(20-10-4,21-11-5)22-12-6/h13-14H,7-12H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBGMFANSAVZPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=C(S1)[Si](OCC)(OCC)OCC)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O6SSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573025 | |
Record name | (Thiene-2,5-diyl)bis(triethoxysilane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(triethoxysilyl)thiophene | |
CAS RN |
40190-22-5 | |
Record name | (Thiene-2,5-diyl)bis(triethoxysilane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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